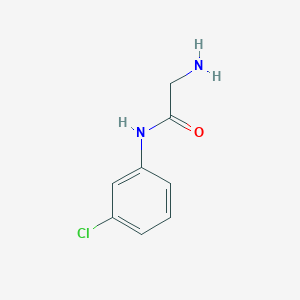

2-amino-N-(3-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-(3-chlorophenyl)acetamide is an organic compound with the molecular formula C8H10ClN2O It is a derivative of acetamide, where the amine group is substituted with a 3-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Reaction Scheme:

- 3-chloroaniline + chloroacetyl chloride → intermediate

- Intermediate + H2O → this compound

Reaction Conditions:

- Temperature: 0-5°C for the initial reaction

- Solvent: Dichloromethane or another suitable organic solvent

- Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

Oxidation: 2-nitro-N-(3-chlorophenyl)acetamide

Reduction: 2-amino-N-(3-chlorophenyl)ethanol

Substitution: 2-amino-N-(3-methoxyphenyl)acetamide

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of 2-amino-N-(3-chlorophenyl)acetamide exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its potency against various cancer cell lines. In a specific study, certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research conducted on various derivatives revealed that some exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function . Notably, compounds derived from this scaffold have been compared with standard antimicrobial agents like ciprofloxacin and fluconazole, showing comparable effectiveness in vitro .

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Modifications at various positions on the aromatic ring or the acetamide moiety can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at para position | Increased anticancer potency |

| Halogenation | Enhanced antimicrobial activity |

| Alkyl chain length variation | Altered lipophilicity and bioavailability |

These insights help guide future synthesis efforts aimed at developing more effective therapeutic agents.

Neurological Applications

Recent investigations have suggested that derivatives of this compound may possess anticonvulsant properties, particularly in modulating ion channels involved in neuronal excitability. For example, certain analogs have been shown to inhibit Slack potassium channels, which are implicated in epilepsy and other neurological disorders .

Anti-inflammatory Effects

Compounds in this class have also been explored for their anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-amino-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-(4-chlorophenyl)acetamide

- 2-amino-N-(2-chlorophenyl)acetamide

- 2-amino-N-(3-bromophenyl)acetamide

Comparison

2-amino-N-(3-chlorophenyl)acetamide is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. For instance, the 3-chloro derivative may exhibit different pharmacokinetic properties compared to the 2-chloro or 4-chloro derivatives, making it more suitable for specific applications.

Eigenschaften

Molekularformel |

C8H9ClN2O |

|---|---|

Molekulargewicht |

184.62 g/mol |

IUPAC-Name |

2-amino-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |

InChI-Schlüssel |

RMAVZDYKICXJHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CN |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.